4-ethyl-6-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyrimidine 4-ethyl-6-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyrimidine
Brand Name: Vulcanchem
CAS No.: 2549054-02-4
VCID: VC11830003
InChI: InChI=1S/C12H16N6S/c1-2-10-7-11(14-9-13-10)17-3-5-18(6-4-17)12-8-15-19-16-12/h7-9H,2-6H2,1H3
SMILES: CCC1=CC(=NC=N1)N2CCN(CC2)C3=NSN=C3
Molecular Formula: C12H16N6S
Molecular Weight: 276.36 g/mol

4-ethyl-6-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyrimidine

CAS No.: 2549054-02-4

Cat. No.: VC11830003

Molecular Formula: C12H16N6S

Molecular Weight: 276.36 g/mol

* For research use only. Not for human or veterinary use.

4-ethyl-6-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyrimidine - 2549054-02-4

Specification

CAS No. 2549054-02-4
Molecular Formula C12H16N6S
Molecular Weight 276.36 g/mol
IUPAC Name 3-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-1,2,5-thiadiazole
Standard InChI InChI=1S/C12H16N6S/c1-2-10-7-11(14-9-13-10)17-3-5-18(6-4-17)12-8-15-19-16-12/h7-9H,2-6H2,1H3
Standard InChI Key CVIVTCOXLXKRPQ-UHFFFAOYSA-N
SMILES CCC1=CC(=NC=N1)N2CCN(CC2)C3=NSN=C3
Canonical SMILES CCC1=CC(=NC=N1)N2CCN(CC2)C3=NSN=C3

Introduction

4-Ethyl-6-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyrimidine is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a pyrimidine ring substituted with a piperazine moiety and a thiadiazole ring, which are crucial for its pharmacological properties.

Synthesis and Preparation

The synthesis of compounds with similar structures often involves the reaction of piperazine derivatives with appropriate pyrimidine or thiadiazole precursors. For instance, the preparation of related compounds may involve nucleophilic substitution reactions or condensation reactions under specific conditions.

Biological Activities

Compounds with similar structures to 4-ethyl-6-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]pyrimidine have been shown to exhibit various biological activities:

  • Antimicrobial Activity: Thiadiazole derivatives are known for their significant antimicrobial properties, which can be enhanced by modifications to the piperazine component. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.

  • Anticancer Properties: Thiadiazole and pyrimidine derivatives have been evaluated for their anticancer activities. They can exhibit cytotoxic effects against various cancer cell lines, and specific structural modifications can lead to enhanced selectivity and potency.

Mechanism of Action

The biological activities of these compounds may involve several mechanisms:

  • Enzyme Inhibition: Targeting specific enzymes involved in cellular proliferation or survival.

  • Receptor Modulation: Interacting with receptors that mediate signaling pathways related to cancer or infection.

  • Membrane Permeability: The thiadiazole ring facilitates membrane permeability, allowing for effective cellular uptake and interaction with intracellular targets.

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